molecular formula C11H14FNO2 B3098752 Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate CAS No. 1342272-72-3

Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate

Cat. No.: B3098752
CAS No.: 1342272-72-3
M. Wt: 211.23 g/mol
InChI Key: DTNCPWOUILPGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate” is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 . It is used in scientific research and can serve as a versatile building block for the synthesis of various organic molecules.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H14FNO2 . This indicates that it contains 11 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms.

Scientific Research Applications

Radiopharmaceutical Synthesis

  • Luo et al. (2019) developed an automated synthesis for a PET radiopharmaceutical, [11C]CS1P1, targeting the sphingosine-1 phosphate receptor 1 (S1P1), which is significant for imaging in various diseases. This synthesis was validated under cGMP conditions, indicating its potential for human use in investigational studies (Luo et al., 2019).

Amino Acid Transport Assays

  • McConathy et al. (2002) described the synthesis, characterization, and biological evaluation of fluorinated analogues of alpha-aminoisobutyric acid, including 2-amino-3-[18F]fluoro-2-methylpropanoic acid (FAMP), which are substrates for amino acid transporters. This research contributes to the development of novel imaging agents for neoplasms (McConathy et al., 2002).

Chemical Interactions and Structures

  • Jin et al. (2020) explored the enantioseparation of isomeric 2-(methylphenyl)propanoic acids using countercurrent chromatography, demonstrating the effects of substituted positions and steric hindrance on enantiorecognition. This study adds to the understanding of chiral separations in chemical research (Jin et al., 2020).
  • Podjed and Modec (2022) investigated the hydrogen bonding and polymorphism in amino alcohol salts with quinaldinate, revealing distinct connectivity motifs and the impact of hydrogen bonding on structural arrangements (Podjed & Modec, 2022).

Safety and Hazards

Specific safety and hazard information for “Methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate” is not available in the sources I found. As with all chemicals, it should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Properties

IUPAC Name

methyl 2-amino-3-(3-fluoro-4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNCPWOUILPGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)OC)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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